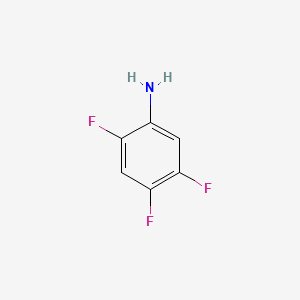

2,4,5-Trifluoroaniline

CAS No.: 367-34-0

Cat. No.: VC2122829

Molecular Formula: C6H4F3N

Molecular Weight: 147.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 367-34-0 |

|---|---|

| Molecular Formula | C6H4F3N |

| Molecular Weight | 147.1 g/mol |

| IUPAC Name | 2,4,5-trifluoroaniline |

| Standard InChI | InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |

| Standard InChI Key | QMYVWJVVVMIBMM-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)F)F)N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)N |

Introduction

Chemical Identity and Properties

Chemical Identifiers

The unambiguous identification of 2,4,5-Trifluoroaniline is facilitated through various chemical identifiers used in scientific, regulatory, and commercial contexts. Table 1 presents the key identifiers associated with this compound.

Table 1: Chemical Identifiers of 2,4,5-Trifluoroaniline

| Identifier Type | Value |

|---|---|

| Chemical Name | 2,4,5-Trifluoroaniline |

| Common Synonyms | Benzenamine, 2,4,5-trifluoro- |

| CAS Registry Number | 367-34-0 |

| Molecular Formula | C6H4F3N |

| Molecular Weight | 147.10 g/mol |

| IUPAC Standard InChIKey | QMYVWJVVVMIBMM-UHFFFAOYSA-N |

| European Community (EC) Number | 206-692-2 |

| MDL Number | MFCD00007649 |

| UN Number | 2811 |

| Beilstein Reference | 2085734 |

| Property | Value |

|---|---|

| Physical State at Room Temperature | Solid (inferred from melting point) |

| Melting Point | 59-63°C |

| Boiling Point | 170°C (at 1013 hPa) |

| Molecular Weight | 147.0979 g/mol |

| Recommended Storage Temperature | Ambient |

| ADR Classification | 6.1, III (toxic substances) |

The physical state is inferred from the melting point range, suggesting that 2,4,5-Trifluoroaniline exists as a solid at standard room temperature and pressure conditions .

Structural Characteristics

2,4,5-Trifluoroaniline features a specific substitution pattern of fluorine atoms on the benzene ring of the aniline structure. The molecular structure consists of:

-

A benzene ring as the core structure

-

An amino group (-NH2) attached at position 1

-

Fluorine atoms at positions 2, 4, and 5

-

Hydrogen atoms at positions 3 and 6

The presence of three electronegative fluorine atoms significantly affects the electronic distribution within the molecule, influencing its chemical reactivity, acid-base properties, and intermolecular interactions. The specific arrangement of these fluorine atoms creates a unique electronic environment that distinguishes 2,4,5-Trifluoroaniline from other fluorinated aniline derivatives and contributes to its characteristic chemical behavior .

Applications and Uses

Synthetic Intermediate

As a fluorinated aromatic amine, 2,4,5-Trifluoroaniline can function as a valuable building block in organic synthesis for the preparation of:

-

Pharmaceutical compounds, where fluorine incorporation can enhance metabolic stability, bioavailability, and receptor binding

-

Agrochemical products, including herbicides, fungicides, and insecticides

-

Specialty dyes and pigments that require specific electronic properties

-

Advanced materials with tailored properties for electronic or optical applications

The amino group provides a versatile synthetic handle for further functionalization through various reactions including:

-

Diazotization and subsequent transformations

-

Acylation and alkylation

-

Reductive amination

-

Coupling reactions for the formation of complex structures

Research Applications

In addition to its role as a synthetic intermediate, 2,4,5-Trifluoroaniline may serve as:

-

A research chemical for studying structure-activity relationships

-

An analytical reference standard for quality control and identification purposes

-

A model compound for investigating the effects of fluorine substitution on aromatic systems

The specific positioning of the fluorine atoms (2,4,5-pattern) creates a unique electronic environment that may be advantageous for certain applications requiring specific reactivity patterns or molecular properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume